molecular formula C12H10FNO2 B6245610 methyl 2-(8-fluoroquinolin-4-yl)acetate CAS No. 2111291-74-6

methyl 2-(8-fluoroquinolin-4-yl)acetate

Cat. No. B6245610
CAS RN: 2111291-74-6
M. Wt: 219.2
InChI Key:
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Description

Methyl 2-(8-fluoroquinolin-4-yl)acetate, also known as 8-FQA, is an organic compound used in scientific research. It is a derivative of the fluoroquinolone family of antibiotics, which are used to treat bacterial infections. 8-FQA is a fluoroquinolone compound that has been studied for its potential use in a variety of applications, including cancer research, drug development, and biochemistry.

Mechanism of Action

The mechanism of action of methyl 2-(8-fluoroquinolin-4-yl)acetate is similar to that of other fluoroquinolone antibiotics. It binds to bacterial DNA gyrase, an enzyme involved in DNA replication, and inhibits its activity. This prevents the bacteria from replicating, leading to the death of the bacteria.
Biochemical and Physiological Effects
Methyl 2-(8-fluoroquinolin-4-yl)acetate has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as some fungal species. Additionally, methyl 2-(8-fluoroquinolin-4-yl)acetate has been shown to have anti-inflammatory and anti-fungal properties.

Advantages and Limitations for Lab Experiments

Methyl 2-(8-fluoroquinolin-4-yl)acetate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, methyl 2-(8-fluoroquinolin-4-yl)acetate is stable and can be stored for long periods of time. However, it is not as potent as some other fluoroquinolone antibiotics, and it is not effective against all bacterial species.

Future Directions

The potential applications of methyl 2-(8-fluoroquinolin-4-yl)acetate are still being explored. Some potential future directions include further investigation of its anti-inflammatory, anti-fungal, and anti-cancer properties. Additionally, methyl 2-(8-fluoroquinolin-4-yl)acetate could be used to develop new and improved fluoroquinolone-based drugs, as well as to study the mechanisms of action of existing fluoroquinolone antibiotics. Finally, methyl 2-(8-fluoroquinolin-4-yl)acetate could be used to study the effects of fluoroquinolones on human cells, as well as to develop new therapeutic strategies for treating bacterial infections.

Synthesis Methods

Methyl 2-(8-fluoroquinolin-4-yl)acetate is synthesized by the reaction of 8-fluoroquinolin-4-yl acetate and methyl iodide. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out at room temperature. The product of the reaction is a white, crystalline solid.

Scientific Research Applications

Methyl 2-(8-fluoroquinolin-4-yl)acetate has been studied for its potential use in a variety of scientific research applications. It has been used to study the effects of fluoroquinolone antibiotics on bacterial cells and to investigate the mechanisms of action of these compounds. Additionally, methyl 2-(8-fluoroquinolin-4-yl)acetate has been used to study the effects of fluoroquinolone-based drugs on cancer cells, as well as to develop new drugs with improved efficacy.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(8-fluoroquinolin-4-yl)acetate involves the reaction of 8-fluoroquinoline with ethyl chloroacetate followed by hydrolysis and esterification.", "Starting Materials": [ "8-fluoroquinoline", "ethyl chloroacetate", "sodium hydroxide", "sulfuric acid", "methanol" ], "Reaction": [ "8-fluoroquinoline is reacted with ethyl chloroacetate in the presence of sodium hydroxide to form ethyl 2-(8-fluoroquinolin-4-yl)acetate.", "The resulting product is then hydrolyzed with sulfuric acid to form 2-(8-fluoroquinolin-4-yl)acetic acid.", "Finally, the acid is esterified with methanol to form methyl 2-(8-fluoroquinolin-4-yl)acetate." ] }

CAS RN

2111291-74-6

Molecular Formula

C12H10FNO2

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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